Bismuth Subcitrate Potassium

Description

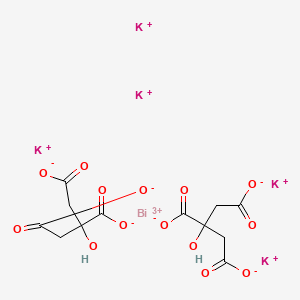

Structure

3D Structure of Parent

Properties

IUPAC Name |

bismuth;pentapotassium;2-oxidopropane-1,2,3-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7O7.Bi.5K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q2*-1;+3;5*+1/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDTTXDPCSCLKY-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[K+].[K+].[K+].[K+].[K+].[Bi+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BiK5O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026431 | |

| Record name | Bismuth subcitrate potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880149-29-1 | |

| Record name | Bismuth subcitrate potassium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880149291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth subcitrate potassium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bismuth subcitrate potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISMUTH SUBCITRATE POTASSIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQE6KE1T4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Deep Dive: The Molecular Mechanisms of Bismuth Subcitrate Potassium Against Bacterial Enzymes

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the multifaceted mechanisms by which bismuth subcitrate potassium exerts its antibacterial effects through the inhibition of key bacterial enzymes. This whitepaper synthesizes current research to provide a detailed understanding of the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate these pathways.

Bismuth compounds, a cornerstone in the treatment of Helicobacter pylori infections for decades, are gaining renewed interest for their potential to combat antibiotic resistance.[1] Their efficacy stems from a multi-pronged attack on bacterial physiology, with the inhibition of essential enzymes being a critical component.[2][3][4] This guide delves into the specific actions of bismuth on enzymes vital for bacterial survival and virulence.

Multi-Enzymatic Targeting: A Strategy Against Resistance

The antibacterial action of bismuth is not limited to a single target but involves the disruption of several metabolic and defensive pathways through enzyme inhibition.[5][6] This broad-spectrum activity is a key reason for the low incidence of bacterial resistance to bismuth compounds.[1][2] The primary enzymatic targets include:

-

Urease: Crucial for the survival of H. pylori in the acidic gastric environment, urease neutralizes stomach acid by hydrolyzing urea into ammonia and carbon dioxide.[7] Bismuth disrupts this process by interfering with the maturation of the urease enzyme. Specifically, bismuth ions bind to the metallochaperone UreG, preventing the proper insertion of nickel ions into the urease active site, a critical step for its activation.[7][8]

-

Metallo-β-lactamases (MBLs): These enzymes are a major cause of bacterial resistance to β-lactam antibiotics, including carbapenems.[9][10] Bismuth compounds have been shown to be potent, irreversible inhibitors of various MBLs. The mechanism involves the displacement of one or two zinc ions from the enzyme's active site by a single bismuth ion (Bi³⁺), leading to the inactivation of the enzyme and the release of the zinc cofactors.[9] This action can restore the effectiveness of antibiotics like meropenem against MBL-producing bacteria.[9][11]

-

Other Key Enzymes: Bismuth has also been shown to inhibit a range of other bacterial enzymes essential for metabolism and virulence, including catalase, lipase, fumarase, proteases, glycosidases, and phospholipases.[5][12][13][14] This widespread enzymatic inhibition contributes to the overall bactericidal effect of bismuth.

Quantitative Analysis of Enzyme Inhibition

The inhibitory effects of bismuth compounds on bacterial enzymes have been quantified in several studies. The following tables summarize key findings, providing a comparative overview of the potency of different bismuth complexes.

Table 1: Inhibition of Jack Bean Urease by Bismuth Complexes

| Bismuth Complex | Inhibition Type | Kᵢ Value (mM) |

| Bi(EDTA) | Competitive | 1.74 ± 0.14 |

| Bi(Cys)₃ | Competitive | 1.84 ± 0.15 |

| Ranitidine Bismuth Citrate (RBC) | Non-competitive | 1.17 ± 0.09 |

| Data sourced from Zhang et al.[15][16] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Bismuth Compounds against H. pylori

| Bismuth Compound | MIC₅₀ (µg/mL) |

| Bismuth Subcitrate | 8 |

| Colloidal Bismuth Subcitrate | ≤12.5 |

| Data sourced from Selleckchem and Wagstaff et al.[17][18] |

Visualizing the Molecular Mechanisms

To better illustrate the complex interactions between bismuth and bacterial enzymes, the following diagrams depict the key inhibitory pathways.

Caption: Bismuth inhibits MBLs by displacing zinc ions.

Caption: Bismuth disrupts urease maturation by binding to UreG.

Detailed Experimental Protocols

A thorough understanding of the mechanisms of bismuth action is built upon rigorous experimental methodologies. Below are outlines of key protocols used in the cited research.

Enzyme Inhibition Assays

Objective: To determine the inhibitory effect of bismuth compounds on the activity of a specific enzyme (e.g., urease, MBL).

General Protocol:

-

Enzyme and Substrate Preparation:

-

Purify the target enzyme from a bacterial source or through recombinant expression.

-

Prepare a stock solution of the enzyme in a suitable buffer at a known concentration.

-

Prepare a stock solution of the enzyme's substrate (e.g., urea for urease, a β-lactam for MBL) in the same buffer.

-

-

Inhibitor Preparation:

-

Prepare stock solutions of bismuth subcitrate potassium and other bismuth complexes in a suitable solvent.

-

-

Assay Procedure:

-

In a multi-well plate or spectrophotometer cuvette, combine the buffer, varying concentrations of the bismuth inhibitor, and the enzyme solution.

-

Incubate the mixture for a defined period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, which corresponds to the rate of product formation or substrate consumption.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

-

Plot the enzyme activity (as a percentage of the uninhibited control) against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ), perform kinetic studies with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.[15][19]

-

X-ray Crystallography of Bismuth-Enzyme Complexes

Objective: To determine the three-dimensional structure of a bismuth-enzyme complex to visualize the binding site and mode of interaction.

General Protocol:

-

Protein Crystallization:

-

Co-crystallize the purified target enzyme with the bismuth compound or soak pre-formed enzyme crystals in a solution containing the bismuth compound.

-

Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) to obtain high-quality crystals.

-

-

Data Collection:

-

Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect the diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement if a homologous structure is available, or by other methods such as single-wavelength anomalous diffraction (SAD) if the bismuth provides a sufficient anomalous signal.

-

Build and refine the atomic model of the bismuth-enzyme complex to fit the electron density map.

-

-

Structural Analysis:

-

Analyze the final structure to identify the specific amino acid residues involved in coordinating the bismuth ion and to understand the conformational changes induced by bismuth binding.[9]

-

Metal Ion Displacement Assays using ICP-MS

Objective: To quantify the displacement of native metal cofactors (e.g., Zn²⁺) from a metalloenzyme by bismuth.

General Protocol:

-

Sample Preparation:

-

Incubate the purified metalloenzyme with varying concentrations of the bismuth compound for a defined period.

-

Separate the enzyme from the unbound ions and displaced metal ions using a size-exclusion chromatography column or a centrifugal filter device.

-

-

ICP-MS Analysis:

-

Digest the enzyme-containing fraction with a strong acid (e.g., nitric acid) to release all bound metal ions.

-

Analyze the digested sample using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to accurately quantify the concentrations of both the native metal cofactor and bismuth bound to the enzyme.

-

-

Data Analysis:

-

Correlate the amount of bound bismuth with the amount of displaced native metal cofactor to determine the stoichiometry of the metal exchange reaction.[19]

-

This technical guide provides a foundational understanding of the intricate ways in which bismuth subcitrate potassium targets and inactivates key bacterial enzymes. The continued exploration of these mechanisms is paramount for the development of novel therapeutic strategies to combat the growing threat of antibiotic resistance.

References

- 1. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bismuth Potassium Citrate? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Bismuth subcitrate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bismuth antimicrobial drugs serve as broad-spectrum metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. strategian.com [strategian.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. The mode of action of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. Solubility, absorption, and anti-Helicobacter pylori activity of bismuth subnitrate and colloidal bismuth subcitrate: In vitro data Do not predict In vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

"Chemical properties and molecular structure of bismuth subcitrate potassium"

An In-depth Technical Guide to Bismuth Subcitrate Potassium: Chemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subcitrate potassium (BSK) is a complex bismuth salt of citric acid, widely utilized in combination therapies for the eradication of Helicobacter pylori and the treatment of peptic ulcer disease.[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action that includes both direct bactericidal effects and potent gastric mucosal protection. This guide provides a comprehensive overview of the core chemical properties and intricate molecular structure of bismuth subcitrate potassium, presenting quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

Bismuth subcitrate potassium is typically a white to off-white solid powder.[3][4] Its identity and purity are defined by a range of physicochemical properties. While various molecular formulas and weights are reported, often differing by the degree of hydration, the most commonly cited anhydrous form is presented below.

Table 1: Key Chemical and Physical Properties of Bismuth Subcitrate Potassium

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈BiK₅O₁₄ | [1][5][6] |

| Molecular Weight | 780.65 g/mol | [5] |

| IUPAC Name | bismuth;pentapotassium;bis(2-oxidopropane-1,2,3-tricarboxylate) | [5] |

| CAS Number | 880149-29-1 | [3][5] |

| Appearance | White to off-white solid powder | [3][4] |

| Solubility (Water) | Highly pH-dependent. Very soluble at neutral pH (>70 mg/mL at pH 7), but solubility decreases dramatically in acidic conditions (~1 mg/mL at pH 3). Some sources report solubility of 50-100 mg/mL with the aid of ultrasonication. | [3][7][8] |

| Solubility (Other) | Very slightly soluble in ethanol; Insoluble in DMSO. | [7][9] |

| Storage Conditions | Store at -20°C, sealed, and protected from moisture. | [8][10] |

| Stock Solution Stability | At -80°C, stable for up to 6 months. At -20°C, stable for up to 1 month. | [10] |

Molecular Structure

The molecular structure of bismuth subcitrate potassium is not a simple salt but a complex coordination polymer.[11] X-ray crystallography and spectroscopic studies have revealed that its fundamental building blocks are dimeric bismuth citrate units, often formulated as [Bi(cit)₂Bi]²⁻.[3][7][11]

In these dimeric units, the bismuth(III) ions are coordinated to citrate ligands. The citrate molecule, with its three carboxylate groups and one hydroxyl group, acts as a multidentate ligand, bridging the bismuth centers. These dimeric building blocks further assemble into larger two-dimensional sheets and complex three-dimensional polymeric architectures.[3][7][11] This polymeric nature is crucial to its behavior in aqueous solutions, particularly its ability to form a colloidal suspension in the gastric environment.

Mechanism of Action

Bismuth subcitrate potassium exerts its therapeutic effects through a dual-action mechanism: direct antimicrobial activity against H. pylori and cytoprotective effects on the gastric mucosa.[5][12]

3.1. Gastric Mucosal Protection In the acidic environment of the stomach, BSK precipitates and forms a protective glycoprotein-complex layer that adheres preferentially to the ulcer crater.[2] This layer acts as a physical barrier, shielding the underlying mucosa from harmful agents like hydrochloric acid and pepsin.[5][12] Furthermore, BSK stimulates the local synthesis and secretion of protective factors, including prostaglandins, mucus glycoprotein, and bicarbonate, enhancing the natural defense mechanisms of the stomach lining.[5][12]

3.2. Antimicrobial Action against H. pylori BSK's action against H. pylori is multifaceted and key to its role in eradication therapies.

-

Enzyme Inhibition: It potently inhibits several crucial bacterial enzymes. It disrupts the H. pylori urease enzyme by displacing nickel (Ni²⁺) ions from its active site, impairing the bacterium's ability to neutralize gastric acid.[1] Other vital enzymes, including proteases, lipases, F1-ATPase, catalase, and phospholipases, are also inhibited, disrupting bacterial energy metabolism and integrity.[1][5][7]

-

Structural Disruption: The compound interferes with bacterial cell wall synthesis and adhesion to epithelial cells, preventing colonization.[2][5]

-

Synergistic Effects: BSK is often used in combination with antibiotics like metronidazole and tetracycline, where it can act synergistically to overcome antibiotic resistance.

Experimental Protocols

4.1. Synthesis of Bismuth Subcitrate Potassium

A common laboratory-scale synthesis involves the reaction of a bismuth salt with citric acid followed by neutralization with a potassium base.[4][13]

-

Objective: To synthesize bismuth subcitrate potassium.

-

Materials: Bismuth(III) nitrate pentahydrate, citric acid, potassium hydroxide (KOH), distilled water, ethanol.

-

Protocol:

-

Dissolve bismuth nitrate in a minimal amount of dilute nitric acid to prevent premature hydrolysis.

-

Prepare a separate aqueous solution of citric acid.

-

Slowly add the bismuth nitrate solution to the citric acid solution with vigorous stirring. A white precipitate of bismuth citrate will form.

-

Isolate the bismuth citrate precipitate by filtration and wash thoroughly with distilled water to remove excess nitrates.

-

Prepare a stoichiometric aqueous solution of potassium hydroxide. The molar ratio of KOH to the starting bismuth citrate should be carefully controlled (e.g., a 1.0-1.5 molar ratio).[13]

-

Treat the washed bismuth citrate precipitate with the KOH solution under continuous stirring. The solid will react to form the soluble bismuth subcitrate potassium complex.

-

The final product can be isolated from the solution by methods such as precipitation with a solvent like ethanol or by careful evaporation/drying.[14]

-

The resulting white powder should be dried under vacuum and stored in a desiccator.

-

4.2. Characterization by ICP-MS (Pharmacokinetic Analysis)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method used to quantify the systemic absorption of bismuth following oral administration of BSK.[15]

-

Objective: To determine the concentration of bismuth in blood plasma samples.

-

Protocol:

-

Sample Collection: Collect whole blood samples from subjects at predetermined time points post-administration of BSK. Samples are collected in tubes containing an anticoagulant (e.g., heparin).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma from the cellular components.

-

Sample Preparation (Digestion):

-

Pipette a known volume of plasma (e.g., 0.5 mL) into a digestion vessel.

-

Add a concentrated acid mixture (e.g., nitric acid and hydrogen peroxide) to digest the organic matrix.

-

Heat the samples according to a validated microwave digestion program until the solution is clear.

-

-

Dilution: After cooling, dilute the digested samples to a final volume with deionized water to bring the bismuth concentration into the linear range of the ICP-MS instrument.

-

ICP-MS Analysis:

-

Prepare a series of calibration standards of known bismuth concentrations.

-

Aspirate the prepared samples and standards into the ICP-MS.

-

The instrument atomizes and ionizes the bismuth, and the mass spectrometer detects the specific isotope (e.g., ²⁰⁹Bi).

-

Quantify the bismuth concentration in the samples by comparing their signal intensity to the calibration curve.

-

-

Conclusion

Bismuth subcitrate potassium is a structurally complex coordination polymer with a unique profile of chemical properties that underpin its significant therapeutic value. Its pH-dependent solubility and polymeric nature are central to its ability to form a protective barrier in the stomach, while its specific chemical reactivity allows for the potent inhibition of key H. pylori enzymes. A thorough understanding of its molecular structure and chemical behavior, as detailed in this guide, is essential for researchers and professionals involved in the development of new gastrointestinal therapies and the optimization of existing treatment regimens.

References

- 1. Bismuth subcitrate - Wikipedia [en.wikipedia.org]

- 2. What is Bismuth Potassium Citrate used for? [synapse.patsnap.com]

- 3. BISMUTH SUBCITRATE POTASSIUM | 880149-29-1 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. Bismuth Subcitrate Potassium | C12H8BiK5O14 | CID 91667825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bismuth Subcitrate Potassium | CymitQuimica [cymitquimica.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. haihangchem.com [haihangchem.com]

- 10. glpbio.com [glpbio.com]

- 11. Polymeric architectures of bismuth citrate based on dimeric building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. RU2496719C1 - Method of producing bismuth potassium citrate - Google Patents [patents.google.com]

- 14. CN106278870A - A kind of preparation method of bismuth potassium citrate - Google Patents [patents.google.com]

- 15. Pharmacokinetic and Safety Study of Bismuth Potassium Citrate Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bismuth in Disrupting Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth, a heavy metal with a long history in medicine, is re-emerging as a potent antimicrobial agent amidst the growing crisis of antibiotic resistance. Its efficacy, particularly against problematic pathogens like Helicobacter pylori, stems from a multi-targeted mechanism of action that significantly impairs bacterial viability. A primary facet of its antimicrobial activity is the disruption of the bacterial cell envelope, a complex process involving direct physical destabilization and indirect inhibition of crucial enzymatic pathways. This technical guide provides an in-depth exploration of the mechanisms by which bismuth compounds compromise bacterial cell wall integrity, presents quantitative data on their efficacy, details relevant experimental protocols, and visualizes the complex interactions involved.

The Bacterial Cell Wall: A Primer on Peptidoglycan Synthesis

The bacterial cell wall is a vital structure, primarily composed of peptidoglycan (PG), which provides structural integrity and protects the cell from osmotic lysis. The synthesis of this complex polymer is a multi-stage process, making it an excellent target for antibiotics.

-

Stage 1: Cytoplasmic Precursor Synthesis: The process begins in the cytoplasm with the synthesis of the nucleotide-sugar precursor, UDP-N-acetylmuramyl-pentapeptide. A key enzyme in this stage is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes an early committed step.[1][2][3]

-

Stage 2: Membrane-Associated Assembly: The UDP-MurNAc-pentapeptide is then attached to a lipid carrier, bactoprenol phosphate, on the inner leaflet of the cytoplasmic membrane, forming Lipid I. The addition of N-acetylglucosamine (GlcNAc) yields Lipid II , the fundamental monomeric building block of peptidoglycan.[4][5][6]

-

Stage 3: Periplasmic Polymerization: Lipid II is translocated ("flipped") across the cytoplasmic membrane. In the periplasm (or on the outer surface of Gram-positive bacteria), Penicillin-Binding Proteins (PBPs) catalyze the final steps: transglycosylation (polymerizing the glycan strands) and transpeptidation (cross-linking the peptide stems), creating the rigid peptidoglycan mesh.[7][8][9][]

References

- 1. inhibitors-of-the-bacterial-enzyme-mura-as-potential-novel-antibiotics - Ask this paper | Bohrium [bohrium.com]

- 2. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]

- 3. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]

- 4. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid II - Wikipedia [en.wikipedia.org]

- 6. Optimizations of lipid II synthesis: an essential glycolipid precursor in bacterial cell wall synthesis and a validated antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]

"Discovery and historical use of bismuth compounds in gastroenterology"

From Ancient Remedy to Modern Therapeutic

For centuries, bismuth compounds have held a prominent place in the therapeutic arsenal against gastrointestinal ailments. Their journey, from empirical use in ancient medicine to their current role in complex eradication therapies for Helicobacter pylori, is a testament to their enduring efficacy and multifaceted mechanisms of action. This technical guide provides an in-depth exploration of the discovery, historical application, and scientific evolution of bismuth compounds in gastroenterology, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: The Dawn of Bismuth Therapy

The medicinal use of bismuth dates back to the 18th century, where it was empirically used for a variety of ailments. However, its specific application in gastroenterology began to gain traction in the late 19th and early 20th centuries. Bismuth subsalicylate, famously known as Pepto-Bismol, was first marketed in the early 1900s as a remedy for "cholera infantum," a severe diarrheal illness in children.[1] Its early success in managing symptoms of dyspepsia and diarrhea laid the groundwork for future investigations into its therapeutic properties.[1]

The mid-20th century saw the development and investigation of other bismuth salts, notably colloidal bismuth subcitrate (CBS). Early clinical trials demonstrated its efficacy in healing peptic ulcers, often rivaling the newly introduced H2-receptor antagonists.[2] These findings spurred further research into the unique gastroprotective and antimicrobial properties of bismuth.

Key Bismuth Compounds in Gastroenterology

Several bismuth compounds have been utilized in clinical practice, each with distinct formulations and applications:

-

Bismuth Subsalicylate (BSS): A colloidal substance formed from the hydrolysis of bismuth salicylate.[3] It is widely available over-the-counter for the treatment of indigestion, nausea, and diarrhea.

-

Colloidal Bismuth Subcitrate (CBS) / Bismuth Subcitrate Potassium: A complex salt of bismuth and citric acid.[4] It has been extensively used in the treatment of peptic ulcers and is a key component of H. pylori eradication therapies.

-

Ranitidine Bismuth Citrate (RBC): A complex of ranitidine, bismuth, and citrate that combines the acid-suppressing effects of an H2-receptor antagonist with the gastroprotective and antimicrobial properties of bismuth.

Mechanisms of Action: A Multifaceted Approach

The therapeutic success of bismuth compounds stems from their ability to act on multiple targets within the gastrointestinal tract. Their mechanisms of action can be broadly categorized as follows:

Antimicrobial Effects, Particularly Against Helicobacter pylori

The discovery of H. pylori as a primary causative agent of peptic ulcer disease and gastritis revolutionized the field and highlighted a key mechanism of bismuth action. Bismuth compounds exhibit direct bactericidal effects against H. pylori through various means:

-

Inhibition of Bacterial Enzymes: Bismuth ions interfere with the function of crucial H. pylori enzymes, including urease, catalase, and lipase.[5] By inhibiting urease, bismuth disrupts the bacterium's ability to neutralize the acidic gastric environment, a critical survival mechanism.[6]

-

Disruption of the Bacterial Cell Wall: Bismuth accumulates in the bacterial cell wall, leading to its disruption and subsequent lysis.[5]

-

Inhibition of Adherence: Bismuth compounds can prevent H. pylori from adhering to the gastric epithelium, a crucial step in colonization and pathogenesis.[7]

-

Disruption of Metabolic Pathways: Recent proteomic and metabolomic analyses have revealed that bismuth disrupts various metabolic pathways in H. pylori, including those involved in energy production, protein synthesis, and antioxidant defense.[8]

Cytoprotective and Ulcer Healing Properties

Beyond their antimicrobial effects, bismuth compounds possess significant gastroprotective properties that contribute to ulcer healing:

-

Formation of a Protective Barrier: In the acidic environment of the stomach, bismuth compounds precipitate to form a protective glycoprotein-bismuth complex that selectively binds to the ulcer crater. This barrier shields the ulcer from the damaging effects of acid and pepsin, facilitating the healing process.[9]

-

Stimulation of Mucus and Bicarbonate Secretion: Bismuth compounds have been shown to increase the secretion of protective mucus and bicarbonate by the gastric mucosa, enhancing the mucosal barrier.

-

Stimulation of Prostaglandin Synthesis: Bismuth can stimulate the production of prostaglandins, particularly prostaglandin E2 (PGE2), in the gastric mucosa.[10] Prostaglandins play a crucial role in maintaining mucosal integrity and promoting healing.

-

Inhibition of Pepsin Activity: Bismuth compounds can inhibit the activity of pepsin, a digestive enzyme that can contribute to mucosal damage.[11]

Quantitative Data from Clinical Trials

The efficacy of bismuth compounds in treating peptic ulcers and eradicating H. pylori has been extensively documented in numerous clinical trials. The following tables summarize key quantitative data from some of these studies.

| Bismuth Compound | Treatment Duration | Ulcer Healing Rate (%) | Comparator | Comparator Healing Rate (%) | Reference |

| Colloidal Bismuth Subcitrate | 4 weeks | 86.5 | Placebo | 25 | [12] |

| Colloidal Bismuth Subcitrate | 6 weeks | 86 | Cimetidine | 86 | [13] |

| Colloidal Bismuth Subcitrate | 12 weeks | 93 | Ranitidine | 97 | [14] |

Table 1: Peptic Ulcer Healing Rates in Selected Clinical Trials

| Therapy Regimen | Duration | H. pylori Eradication Rate (ITT) (%) | H. pylori Eradication Rate (PP) (%) | Reference |

| Bismuth Quadruple Therapy | 10 days | 88.6 | 93.2 | [5] |

| Bismuth Quadruple Therapy | 14 days | 89.4 | 93.7 | [5] |

| Sequential Therapy (ST) | 10 days | 70.2 | 74.6 | [5] |

| Bismuth-containing Sequential Therapy (BST) | 10 days | 71.8 | 73.7 | [5] |

Table 2: H. pylori Eradication Rates in Selected Clinical Trials (ITT: Intention-to-Treat, PP: Per-Protocol)

| Adverse Event | Bismuth Quadruple Therapy (10 days) (%) | Bismuth Quadruple Therapy (14 days) (%) | Sequential Therapy (%) | Bismuth-containing Sequential Therapy (%) | Reference |

| Any Adverse Event | 22.6 | 28.5 | - | - | [5] |

| Dark Stools | Commonly Reported | Commonly Reported | Not Reported | Not Reported | [9] |

| Nausea | Variable | Variable | Variable | Variable | [2] |

| Taste Disturbance | Variable | Variable | Variable | Variable | [2] |

Table 3: Incidence of Common Adverse Events in H. pylori Eradication Therapies

Key Experimental Protocols

The understanding of bismuth's mechanisms of action has been built upon a foundation of meticulous in vitro and in vivo studies. Below are detailed methodologies for key experiments.

In Vitro Susceptibility Testing of H. pylori to Bismuth Compounds (Agar Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a bismuth compound required to inhibit the growth of H. pylori.

1. Preparation of Media:

- Prepare Mueller-Hinton agar supplemented with 5-10% horse or sheep blood.

- Incorporate serial twofold dilutions of the bismuth compound into the molten agar before pouring into Petri dishes. A range of concentrations, for example, from 0.015 to 256 µg/mL, should be prepared.

- Pour the agar into plates and allow them to solidify.

2. Inoculum Preparation:

- Culture H. pylori strains on non-selective agar plates in a microaerophilic environment (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.

- Harvest the bacterial growth and suspend it in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a McFarland standard of 2.0 (approximately 6 x 10⁸ CFU/mL).

3. Inoculation and Incubation:

- Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of the agar plates containing the different concentrations of the bismuth compound.

- Include a growth control plate (without bismuth) in each run.

- Incubate the plates in a microaerophilic atmosphere at 37°C for 72 hours.

4. Determination of MIC:

- After incubation, examine the plates for bacterial growth.

- The MIC is defined as the lowest concentration of the bismuth compound that completely inhibits visible growth of H. pylori.

In Vivo Model of Gastric Ulcer Healing in Rats (Acetic Acid-Induced Ulcer)

This model is used to evaluate the ulcer-healing properties of bismuth compounds in a living organism.

1. Animal Preparation:

- Use male Wistar or Sprague-Dawley rats weighing approximately 200-250g.

- Fast the animals for 24 hours before the experiment, with free access to water.

2. Ulcer Induction:

- Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine).

- Perform a laparotomy to expose the stomach.

- Apply a cylindrical mold (e.g., 6 mm in diameter) to the serosal surface of the anterior wall of the stomach.

- Instill a small volume (e.g., 50 µL) of glacial acetic acid into the mold and leave it in contact with the serosa for a specified time (e.g., 60 seconds).

- Remove the acetic acid and suture the abdominal wall.

3. Treatment:

- Divide the animals into a control group (receiving vehicle, e.g., saline) and a treatment group (receiving the bismuth compound).

- Administer the treatments orally once or twice daily for a specified period (e.g., 7 or 14 days), starting from the day after ulcer induction.

4. Evaluation of Ulcer Healing:

- At the end of the treatment period, euthanize the animals and excise their stomachs.

- Open the stomachs along the greater curvature and measure the area of the ulcer.

- Calculate the percentage of ulcer healing based on the reduction in ulcer area compared to the control group.

- Portions of the gastric tissue can be taken for histological examination to assess the quality of mucosal repair.

Signaling Pathways and Experimental Workflows

The cellular and molecular mechanisms underlying the effects of bismuth compounds are complex and involve the modulation of various signaling pathways.

Calcium-Sensing Receptor (CaSR) and MAP Kinase Pathway

Bismuth subsalicylate (BSS) has been shown to activate the calcium-sensing receptor (CaSR) on gastric mucous epithelial cells. This activation triggers a downstream signaling cascade involving mitogen-activated protein (MAP) kinases, ultimately leading to increased cell proliferation and contributing to mucosal healing.

Caption: BSS-induced activation of the CaSR/MAPK signaling pathway.

Experimental Workflow for Investigating Bismuth's Effect on Gastric Mucus

This workflow outlines the steps to assess the impact of a bismuth compound on the protective mucus layer of the stomach.

References

- 1. Gastroduodenal mucosal prostaglandin generation in patients with Helicobacter pylori before and after treatment with bismuth subsalicylate [pubmed.ncbi.nlm.nih.gov]

- 2. JPMA - Journal Of Pakistan Medical Association [archive.jpma.org.pk]

- 3. Is bismuth( iii ) able to inhibit the activity of urease? Puzzling results in the quest for soluble urease complexes for agrochemical and medicinal ap ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00778F [pubs.rsc.org]

- 4. Double-blind controlled trial with colloidal bismuth subcitrate in the treatment of symptomatic duodenal ulcers with special references to blood and urine bismuth levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrative proteomic and metabolomic analyses reveal the mechanism by which bismuth enables Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histochemical tracing of bismuth in Helicobacter pylori after in vitro exposure to bismuth citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Colloidal bismuth subcitrate causes sustained release of gastric mucosal prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Colloidal bismuth subcitrate inhibits peptic degradation of gastric mucus and epidermal growth factor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Colloidal bismuth subcitrate tablets and placebo in chronic duodenal ulceration: a double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Randomised open controlled trial of colloidal bismuth subcitrate tablets and cimetidine in the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Maintenance therapy with colloidal bismuth subcitrate reduces duodenal ulcer relapse - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance: Unraveling the Microbial Biochemical Pathways Affected by Bismuth Subcitrate Potassium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subcitrate potassium, a cornerstone in the treatment of Helicobacter pylori infections, exerts its potent antimicrobial effects through a multifaceted disruption of core microbial biochemical pathways. This technical guide provides a comprehensive overview of the mechanisms of action, focusing on the specific molecular targets and metabolic processes affected. We delve into the inhibition of key enzymes, the compromise of cell envelope integrity, the dysregulation of essential metabolic pathways, and the interference with metal homeostasis. Quantitative data on its efficacy are presented, alongside detailed experimental protocols for key assays, to facilitate further research and development in this area. Visualizations of the affected pathways and experimental workflows are provided to offer a clear and concise understanding of the complex interactions between bismuth and microbial physiology.

Introduction

For decades, bismuth compounds have been employed in gastroenterology, valued for their cytoprotective and antimicrobial properties. Bismuth subcitrate potassium, often in combination with antibiotics, remains a highly effective therapy against H. pylori, even in the face of rising antibiotic resistance.[1][] Its success lies in its ability to simultaneously attack multiple, often essential, biochemical pathways within the microbe, a strategy that minimizes the development of resistance.[3][4] This guide will systematically explore these targeted pathways, providing the technical details necessary for a deep understanding of its antimicrobial prowess.

Disruption of Microbial Enzyme Function

A primary mechanism of bismuth's antimicrobial activity is the direct inhibition of a wide array of microbial enzymes, many of which are critical for survival and virulence.[1][5][6] Bismuth ions (Bi³⁺) are known to interact with sulfhydryl groups in amino acid residues like cysteine, leading to conformational changes and inactivation of the enzyme.[7][8]

Inhibition of Urease: Neutralizing a Key Survival Factor

H. pylori's ability to survive the acidic environment of the stomach is critically dependent on the enzyme urease, which hydrolyzes urea to produce ammonia, thereby neutralizing gastric acid.[9] Bismuth directly inhibits urease activity.[5][10] Mechanistically, bismuth displaces nickel (Ni²⁺) ions from the active site of the urease apoenzyme, rendering it inactive.[5] This inhibition of acid neutralization is a pivotal step in the eradication of H. pylori.

Targeting Energy Metabolism: The Inhibition of F1-ATPase

The F1F0-ATPase (ATP synthase) is a crucial enzyme for energy production in most bacteria. Bismuth subcitrate has been shown to inhibit the F1-ATPase in H. pylori.[7][8][11] This inhibition disrupts the bacterium's energy metabolism by blocking ATP synthesis.[12][13] The interaction is thought to involve the binding of bismuth to sulfhydryl groups on the enzyme.[7][8]

Broad-Spectrum Enzyme Inhibition

Beyond urease and ATPase, bismuth exhibits inhibitory activity against a range of other microbial enzymes, including:

-

Catalase and Fumarase: These enzymes are involved in oxidative stress response and the tricarboxylic acid (TCA) cycle, respectively.[5]

-

Lipases, Proteases, and Glycosidases: Inhibition of these extracellular enzymes can interfere with nutrient acquisition and host tissue damage.[1][14]

Compromising the Microbial Cell Envelope

Bismuth compounds physically disrupt the integrity of the bacterial cell wall and outer membrane. This action is considered a key physiochemical mechanism that is difficult for bacteria to develop resistance against.[4]

Studies using transmission electron microscopy have revealed that exposure to bismuth salts causes significant morphological changes in H. pylori, including:

-

Cell swelling and distortion [15]

This disruption of the cell envelope leads to increased permeability, leakage of intracellular contents, and ultimately, cell death.

Interference with Core Metabolic Pathways

Integrative proteomic and metabolomic analyses have revealed that bismuth treatment profoundly disrupts the central metabolism of H. pylori.[3]

Disruption of the Tricarboxylic Acid (TCA) Cycle

Bismuth has been shown to inhibit fumarase, a key enzyme in the TCA cycle. This inhibition disrupts the central carbon metabolism, leading to a decrease in the production of reducing equivalents (NADH and FADH₂) necessary for ATP synthesis via oxidative phosphorylation.

Dysregulation of Iron Homeostasis

Iron is an essential nutrient for virtually all bacteria, acting as a cofactor for many enzymes. Bismuth has been shown to disrupt iron homeostasis in microbes.[13][16] It can act as an antagonist to iron in metabolic processes.[16] In Pseudomonas aeruginosa, bismuth disrupts iron homeostasis by binding to siderophores and impairing iron-sulfur cluster-containing enzymes, which in turn inhibits the electron transport chain and dissipates the proton motive force.[17] While the antimicrobial effect of bismuth on H. pylori mimics that of iron limitation, it does not appear to be caused by intracellular iron deprivation, suggesting a different intracellular mechanism of action.[13][18]

Inhibition of Protein and DNA Synthesis

The multifaceted mechanism of action of bismuth also includes the inhibition of protein and cell wall synthesis.[5][12] While the precise molecular targets within these pathways are still being fully elucidated, the broad impact on these essential processes contributes significantly to its bactericidal effects.

Quantitative Data on Antimicrobial Activity

The following tables summarize key quantitative data regarding the antimicrobial efficacy of bismuth compounds against various microbes.

Table 1: Minimum Inhibitory Concentrations (MIC) of Bismuth Compounds

| Bismuth Compound | Microorganism | MIC Range (µg/mL) | Reference |

| Bismuth Subcitrate | Campylobacter pyloridis | MIC₅₀ = 8 | [7] |

| Colloidal Bismuth Subcitrate | Helicobacter pylori | 1 - 8 | [16][19] |

| Bismuth Potassium Citrate | Helicobacter pylori | 2 - 16 | [16][19] |

| Bismuth Subsalicylate | Helicobacter pylori | 4 - 32 | [16][19] |

Table 2: Enzyme Inhibition Data

| Bismuth Compound | Enzyme | Organism | Inhibition Data | Reference |

| Bismuth Subcitrate (100 µM) | F1-ATPase | Helicobacter pylori | Significant inhibition | [7] |

| Colloidal Bismuth Subcitrate (150 mg/mL) | Lipase | Helicobacter pylori | 21% reduction in activity | [7] |

| Colloidal Bismuth Subcitrate (150 mg/mL) | Phospholipase A | Helicobacter pylori | 60% reduction in activity | [7] |

| Bi(EDTA) | Urease | Jack Bean | Kᵢ = 1.74 ± 0.14 mM | [10] |

| Ranitidine Bismuth Citrate | Urease | Jack Bean | Kᵢ = 1.17 ± 0.09 mM | [10] |

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of bismuth subcitrate potassium that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton agar or other appropriate growth medium supplemented with serum if required (e.g., for H. pylori).

-

Bismuth subcitrate potassium stock solution.

-

Microbial culture in logarithmic growth phase.

-

Sterile 96-well microtiter plates.

-

Incubator with appropriate atmospheric conditions (e.g., microaerobic for H. pylori).

Procedure:

-

Prepare a serial two-fold dilution of the bismuth subcitrate potassium stock solution in the appropriate broth medium in a 96-well microtiter plate.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (microbes with no drug) and a negative control well (broth only).

-

Incubate the plate at the optimal temperature and atmospheric conditions for the microorganism for 24-72 hours.

-

The MIC is determined as the lowest concentration of the drug at which there is no visible growth.

Urease Activity Assay

Objective: To measure the effect of bismuth subcitrate potassium on the activity of microbial urease.

Materials:

-

Intact or permeabilized microbial cells.

-

Urea solution.

-

Phosphate buffer (pH 7.4 and an acidic pH, e.g., 4.5).

-

Bismuth subcitrate potassium solution.

-

Ammonia quantification kit or a pH indicator.

Procedure:

-

Prepare reaction mixtures containing the microbial cells, buffer, and varying concentrations of bismuth subcitrate potassium.

-

Pre-incubate the mixtures for a defined period.

-

Initiate the reaction by adding the urea solution.

-

Incubate at 37°C for a specific time.

-

Stop the reaction (e.g., by boiling or adding a specific inhibitor).

-

Measure the amount of ammonia produced using a colorimetric assay or determine the change in pH.

-

Calculate the percentage of urease inhibition relative to a control without bismuth.

Transmission Electron Microscopy (TEM) for Morphological Analysis

Objective: To visualize the ultrastructural changes in microbes upon exposure to bismuth subcitrate potassium.

Procedure:

-

Culture the microorganism to mid-log phase and then expose a sample to a bactericidal concentration of bismuth subcitrate potassium for a defined period. A control sample should be run in parallel without the bismuth compound.

-

Harvest the cells by centrifugation.

-

Fix the cells with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., osmium tetroxide).

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Infiltrate and embed the samples in an appropriate resin (e.g., Epon).

-

Section the embedded samples into ultrathin sections using an ultramicrotome.

-

Stain the sections with heavy metal stains (e.g., uranyl acetate and lead citrate).

-

Examine the sections under a transmission electron microscope and document any morphological changes.

Conclusion

Bismuth subcitrate potassium's efficacy as an antimicrobial agent stems from its capacity to launch a multi-pronged attack on the biochemical machinery of microbes. By inhibiting essential enzymes, disrupting cell wall integrity, and interfering with core metabolic pathways such as energy production and metal homeostasis, bismuth presents a formidable challenge to microbial survival. This complex mechanism of action not only explains its potent bactericidal effects, particularly against H. pylori, but also underscores the low probability of resistance development. A thorough understanding of these affected pathways, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of bismuth-based therapies and the design of novel antimicrobial strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 3. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Bismuth subcitrate - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Bismuth Potassium Citrate? [synapse.patsnap.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Bismuth subcitrate and omeprazole inhibit Helicobacter pyloriF1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The action of bismuth against Helicobacter pylori mimics but is not caused by intracellular iron deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bismuth Subcitrate Potassium | C12H8BiK5O14 | CID 91667825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Bismuth-mediated disruption of the glycocalyx-cell wall of Helicobacter pylori: ultrastructural evidence for a mechanism of action for bismuth salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bismuth-based drugs sensitize Pseudomonas aeruginosa to multiple antibiotics by disrupting iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. mdpi.com [mdpi.com]

"In-depth analysis of bismuth subcitrate potassium's cytoprotective effects"

An In-depth Technical Guide to the Cytoprotective Effects of Bismuth Subcitrate Potassium

Bismuth subcitrate potassium (BSK), a complex salt of bismuth and citric acid, is a well-established therapeutic agent for gastroduodenal disorders, notably in the eradication of Helicobacter pylori and the healing of peptic ulcers.[1][2] Its clinical efficacy stems from a multifaceted mechanism of action that extends beyond its antimicrobial properties to encompass a range of potent cytoprotective effects on the gastric mucosa. This technical guide provides a detailed analysis of these protective mechanisms, supported by quantitative data, experimental protocols, and visualizations of the core signaling and experimental pathways.

The cytoprotective action of Bismuth Subcitrate Potassium is not mediated by a single pathway but rather by a combination of physicochemical and physiological effects. These include the formation of a physical barrier over the ulcer crater, the stimulation of endogenous protective factors such as prostaglandins and bicarbonate, an increase in mucus production, and the inhibition of peptic activity.[3][4]

References

"Solubility and stability of bismuth subcitrate potassium in acidic environments"

An In-depth Technical Guide to the Solubility and Stability of Bismuth Subcitrate Potassium in Acidic Environments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Bismuth Subcitrate Potassium (BSK), with a particular focus on its behavior in acidic environments analogous to gastric conditions. This document synthesizes available data to inform formulation development, analytical method design, and mechanistic understanding.

Executive Summary

Bismuth Subcitrate Potassium is a complex bismuth salt of citric acid used in combination therapies for the eradication of Helicobacter pylori. Its efficacy is intrinsically linked to its behavior in the acidic milieu of the stomach. Key characteristics include:

-

pH-Dependent Solubility: BSK exhibits dramatically lower solubility in acidic conditions compared to neutral pH. This is not a limitation but rather a critical aspect of its mechanism of action.

-

Precipitation in Acid: In the gastric environment (pH < 4), BSK rapidly precipitates to form other bismuth species, such as bismuth oxychloride and bismuth citrate.[1]

-

Mechanism of Action: These precipitates adhere to the gastric mucosa and ulcer craters, forming a protective layer that acts as a diffusion barrier to hydrochloric acid.[2][3][4] This local action, combined with its bactericidal effects, is central to its therapeutic role.

-

Stability Profile: While BSK is subject to degradation under forced acidic conditions, its primary transformation in the stomach is precipitation. Stability-indicating methods show that some chemical degradation does occur, but it is generally limited under conditions relevant to its transit through the stomach.

Solubility Profile

The solubility of BSK is profoundly influenced by pH. The compound is relatively soluble in neutral or alkaline aqueous solutions but becomes sparingly soluble as the pH decreases.

Quantitative Solubility Data

The available data clearly demonstrates the inverse relationship between pH and the solubility of colloidal bismuth subcitrate (a form closely related to BSK).

| pH | Solubility (mg/mL) | Reference |

| 7.0 | > 70 | --INVALID-LINK--[5] |

| 3.0 | ~ 1 | --INVALID-LINK--[5] |

Factors Affecting Solubility in Gastric Fluid

-

Precipitation: The most significant event upon introduction to an acidic environment is precipitation. The precipitation pH has been identified as 4.0 in the presence of hydrochloric acid and 3.5 in gastric juice.[3]

-

Complexation: Sulfhydryl-containing molecules, such as cysteine, can form complexes with bismuth and prevent its precipitation, even at a pH of 2.0.[1]

-

Concomitant Medications: The use of acid-reducing agents like proton pump inhibitors (e.g., omeprazole) or H₂-antagonists can increase the gastric pH. This may lead to greater initial solubility and less rapid precipitation of BSK, which has been shown to increase systemic bismuth absorption.[6]

Stability Profile

The stability of BSK in acidic environments is characterized by its transformation into insoluble precipitates. However, forced degradation studies, which employ more extreme conditions than physiological transit, are necessary to develop stability-indicating analytical methods and understand potential chemical liabilities.

Behavior in Gastric Acid

The primary "instability" of BSK in the stomach is its deliberate precipitation to form a protective barrier. This is a physical, rather than chemical, instability that is core to its therapeutic effect. The process involves the formation of insoluble bismuth oxychloride and bismuth citrate.[1]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and validate the specificity of analytical methods. Studies on BSK, often in combination with metronidazole and tetracycline, have evaluated its stability under various stress conditions.

| Stress Condition | Reagent/Condition | Observation |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Degradation is observed, but reported to be <10% under typical study conditions for method validation.[7] |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Degradation observed. |

| Oxidation | 3% H₂O₂ | Degradation observed. |

| Thermal | Heat (e.g., 105°C) | Degradation observed. |

Note: The specific chemical structures of the degradation products from acidic stress are not detailed in the available literature. The primary decomposition products under harsh conditions are expected to be oxides of bismuth and potassium, and carbon dioxide.[8] No detailed degradation kinetic data (e.g., rate constants) is publicly available.

Experimental Protocols

The following sections detail generalized protocols for assessing the solubility and stability of BSK, based on standard pharmaceutical practices and information from relevant literature.

Protocol for pH-Solubility Profile Determination

This protocol uses the Shake-Flask method, a standard for determining thermodynamic solubility.

Objective: To determine the solubility of BSK across a range of physiologically relevant pH values.

Materials:

-

Bismuth Subcitrate Potassium (BSK) powder

-

Buffer solutions (e.g., HCl for pH 1-2, citrate for pH 3-6)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PVDF)

-

UV-Vis Spectrophotometer or validated HPLC-UV system

Methodology:

-

Preparation: Prepare a series of buffer solutions covering the target pH range (e.g., pH 1.0, 2.0, 3.0, 4.0, 5.0, 6.0, 7.0).

-

Addition of BSK: Add an excess amount of BSK powder to a vial containing a known volume of each buffer. The solid should be clearly visible after initial mixing.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining particulate matter.

-

Dilution: Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC or a neutral buffer for UV-Vis) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-validated UV-Vis or HPLC-UV method to determine the concentration of dissolved bismuth.

-

Calculation: Calculate the solubility in mg/mL, accounting for the dilution factor.

Protocol for Acidic Forced Degradation Study

Objective: To assess the stability of BSK under acidic stress and identify potential degradation products for analytical method validation.

Materials:

-

BSK powder

-

0.1 M Hydrochloric Acid

-

0.1 M Sodium Hydroxide (for neutralization)

-

Validated stability-indicating HPLC-UV system

-

Volumetric flasks

Methodology:

-

Sample Preparation: Accurately weigh and dissolve BSK in a suitable solvent (e.g., water) to create a stock solution of known concentration.

-

Stress Application: Transfer an aliquot of the stock solution to a volumetric flask and add 0.1 M HCl to initiate the degradation. Dilute to the final volume with 0.1 M HCl. Prepare a control sample diluted with water only.

-

Incubation: Store the stressed and control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Time-Point Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Immediately neutralize the acidic samples by adding an equivalent volume of 0.1 M NaOH to halt further degradation.

-

Analysis: Analyze all samples (control, stressed, and time-point) using the validated stability-indicating HPLC method.

-

Evaluation:

-

Calculate the percentage of BSK remaining at each time point compared to the control.

-

Examine the chromatograms for any new peaks corresponding to degradation products.

-

Calculate the mass balance to ensure all components are accounted for.

-

Representative Stability-Indicating HPLC Method

This method is representative of those found in the literature for the analysis of BSK in the presence of its degradation products.[7][9]

-

Instrument: High-Performance Liquid Chromatography system with UV detector.

-

Column: Inertsil C18 (250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 3.5) and Methanol (40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

Detection Wavelength: 280 nm (Note: Wavelength should be optimized for BSK specifically if analyzed alone).

-

Retention Time: Under these conditions, the retention time for bismuth subcitrate has been reported to be approximately 4.66 minutes.[7]

Conclusion

The behavior of Bismuth Subcitrate Potassium in acidic environments is dominated by its pH-dependent solubility, leading to precipitation below pH 4. This characteristic is fundamental to its therapeutic action of forming a protective barrier on the gastric mucosa. While chemically stable under physiological transit times, BSK can be degraded under forced acidic conditions, a factor that must be considered when developing and validating long-term stability-indicating analytical methods. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals working with this important pharmaceutical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. asiapharmaceutics.info [asiapharmaceutics.info]

- 4. BISMUTH SUBCITRATE POTASSIUM | 880149-29-1 [chemicalbook.com]

- 5. Stability Indicating Reversed-phase High-Performance Liquid Chromatography Method Development and Validation for Simultaneous Estimation of Bismuth Subcitrate, Tetracycline, and Metronidazole in Bulk and Capsule Dosage Form | Semantic Scholar [semanticscholar.org]

- 6. Stability Indicating Reversed-phase High-Performance Liquid Chromatography Method Development and Validation for Simultaneous Estimation of Bismuth Subcitrate, Tetracycline, and Metronidazole in Bulk and Capsule Dosage Form [wisdomlib.org]

- 7. Bismuth Subcitrate Potassium Manufacturers, with SDS [mubychem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Analysis of Bismuth Subcitrate by High-Performance Liquid Chromatography (HPLC)

Introduction

Bismuth subcitrate is a key active pharmaceutical ingredient primarily used in combination therapies for the eradication of Helicobacter pylori, a bacterium associated with peptic ulcers and gastritis. Its efficacy is often harnessed alongside antibiotics such as tetracycline and metronidazole. Accurate and reliable analytical methods are crucial for the quality control of both the bulk drug and its finished pharmaceutical formulations. This document provides a detailed application note and protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of bismuth subcitrate, tetracycline, and metronidazole. The method described is a stability-indicating assay, capable of separating the active ingredients from their degradation products.

Principle of the Method

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and an organic modifier. This allows for the separation of the polar and non-polar analytes in the sample mixture. The concentration of each analyte is determined by comparing the peak area of the analyte in the sample to the peak area of a known standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A summary of the necessary instrumentation and the optimized chromatographic conditions for the analysis is presented in Table 1.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Quaternary Gradient HPLC System with UV-Vis or PDA Detector |

| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer (pH 3.5) : Methanol (40:60 v/v)[1][2][3][4] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 20 µL[5] |

| Detection Wavelength | 280 nm[2][5] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

a) Mobile Phase Preparation:

-

Prepare a phosphate buffer and adjust the pH to 3.5 using orthophosphoric acid.

-

Mix the phosphate buffer and HPLC grade methanol in a ratio of 40:60 (v/v).

-

Degas the mobile phase by sonication for 10-15 minutes or by vacuum filtration through a 0.45 µm membrane filter.

b) Standard Stock Solution Preparation:

-

Accurately weigh and transfer approximately 14 mg of bismuth subcitrate, 12.5 mg of tetracycline, and 12.5 mg of metronidazole working standards into a 10 mL volumetric flask.[2][5]

-

Add a suitable diluent (typically the mobile phase) to dissolve the standards completely.

-

Make up the volume to the mark with the diluent to obtain the standard stock solution.

c) Sample Solution Preparation (from Capsule Dosage Form):

-

Weigh and finely powder the contents of not fewer than 10 capsules.

-

Transfer a quantity of the powder equivalent to 14 mg of bismuth subcitrate, 12.5 mg of tetracycline, and 12.5 mg of metronidazole into a 10 mL volumetric flask.[2]

-

Add approximately 5 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.[2]

-

Make up the volume to the mark with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[1][2] The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. The typical acceptance criteria are presented in Table 2.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| % RSD of Peak Areas | ≤ 2.0% for six replicate injections |

Quantitative Data and Method Performance

The performance characteristics of the HPLC method for the simultaneous analysis of bismuth subcitrate, tetracycline, and metronidazole are summarized in Tables 3 and 4.

Table 3: Chromatographic Performance Data

| Analyte | Retention Time (min) |

| Metronidazole | ~2.599 |

| Tetracycline | ~3.805 |

| Bismuth Subcitrate | ~4.661 |

Citation for all retention times:[1][2][3][4]

Table 4: Method Validation Data

| Parameter | Metronidazole | Tetracycline | Bismuth Subcitrate |

| Linearity Range (µg/mL) | 125 - 625[1][2][3][4] | 125 - 625[1][2][3][4] | 140 - 700[1][2][3][4] |

| Correlation Coefficient (r²) | 0.9994[1][2][3][4] | 0.9993[1][2][3][4] | 0.9993[1][2][3][4] |

| Accuracy (% Recovery) | 99.95%[1][2] | 99.86%[1][2] | 100.27%[1][2] |

| Precision (% RSD) | 0.6 | 0.5 | 0.7 |

| Intermediate Precision (% RSD) | 0.7 | 0.4 | 0.3 |

| Limit of Detection (LOD) (µg/mL) | 3.00 | 2.96 | 3.02 |

| Limit of Quantification (LOQ) (µg/mL) | 9.98 | 10.02 | 10.00 |

Citation for LOD and LOQ data:[5]

Visualizations

Experimental Workflow

The overall workflow for the HPLC analysis of bismuth subcitrate is depicted in the following diagram.

Caption: HPLC Experimental Workflow for Bismuth Subcitrate Analysis.

HPLC Method Validation Relationship

The logical relationship and hierarchy of the key parameters for validating an HPLC method are illustrated below.

Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion

The presented RP-HPLC method is demonstrated to be simple, accurate, precise, and stability-indicating for the simultaneous determination of bismuth subcitrate, tetracycline, and metronidazole in bulk and pharmaceutical dosage forms. The method validation data confirms its reliability for routine quality control analysis. The provided protocol and visualizations serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis.

References

- 1. Stability Indicating Reversed-phase High-Performance Liquid Chromatography Method Development and Validation for Simultaneous Estimation of Bismuth Subcitrate, Tetracycline, and Metronidazole in Bulk and Capsule Dosage Form | Semantic Scholar [semanticscholar.org]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. wjpls.org [wjpls.org]

Application Notes and Protocols: Bismuth Subcitrate Potassium in Anti-Biofilm Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Bismuth subcitrate potassium (BSK), a well-established therapeutic for gastrointestinal disorders, is gaining prominence as a potent anti-biofilm agent.[1] This document provides detailed application notes and experimental protocols for leveraging BSK in the development of novel anti-biofilm strategies. Bismuth compounds, including BSK, exhibit a multi-pronged approach to biofilm disruption, including the inhibition of the extracellular polymeric substance (EPS) matrix, interference with bacterial signaling, and synergistic potentiation of antibiotics.

Mechanism of Action

Bismuth compounds employ several mechanisms to counteract biofilm formation and persistence. A primary mode of action involves the disruption of bacterial iron homeostasis. By binding to siderophores, bismuth can inhibit iron uptake, which is crucial for bacterial metabolism and virulence.[2] This disruption leads to the inhibition of the electron transport chain, dissipation of the proton motive force, and impairment of efflux pump activity, ultimately sensitizing the bacteria to antibiotics.[2] Furthermore, bismuth has been shown to inhibit the production of capsular polysaccharides and slime, key components of the biofilm's protective EPS matrix, in a variety of Gram-negative and Gram-positive bacteria.[3][4] There is also evidence to suggest that bismuth compounds can interfere with quorum sensing, the cell-to-cell communication system that regulates biofilm formation and virulence factor expression.[5][6][7]

Key Mechanistic Points:

-

Inhibition of EPS Production: Bismuth compounds, at sub-inhibitory concentrations, have been shown to suppress the expression of bacterial exopolysaccharides.[3][4]

-

Disruption of Iron Homeostasis: Bismuth can interfere with iron metabolism in bacteria like Pseudomonas aeruginosa, leading to increased susceptibility to antibiotics.[2]

-

Synergistic Activity with Antibiotics: Bismuth compounds can enhance the efficacy of various classes of antibiotics against multi-drug resistant bacteria within biofilms.[2][8]

-

Inhibition of Quorum Sensing: Bismuth-thiol compounds have been implicated in the inhibition of quorum sensing pathways, which are critical for biofilm development.[5]

Figure 1: Proposed mechanisms of Bismuth Subcitrate Potassium's anti-biofilm activity.

Data Presentation

The following tables summarize the quantitative data on the anti-biofilm efficacy of bismuth compounds from various studies.

Table 1: Anti-biofilm Activity of Bismuth Compounds against Various Bacterial Strains

| Bismuth Compound | Bacterial Strain | Concentration | % Biofilm Reduction | Reference |

| Biogenic BiNPs | S. aureus | >80 µg/ml | 55% | [9] |

| Biogenic BiNPs | P. aeruginosa | >80 µg/ml | 85% | [9] |

| Biogenic BiNPs | P. mirabilis | >80 µg/ml | 15% | [9][10] |

| Bismuth Subnitrate | S. aureus | >80 µg/ml | 45% | [9] |

| Bismuth Subnitrate | P. aeruginosa | >80 µg/ml | 49% | [9] |

| Bismuth Subnitrate | P. mirabilis | >80 µg/ml | 16% | [9] |

| Colloidal Bismuth Subcitrate | P. gingivalis | 37.5 µg/mL | Effective Inhibition | [11][12] |

| Colloidal Bismuth Subcitrate | P. gingivalis | 75 µg/mL | Promoted Dissociation | [11][12] |

| Bismuth-thiols (BisTOL) | S. epidermidis | 1.25 µM | 86.4% (average) | [3][4] |

Table 2: Minimum Inhibitory and Bactericidal Concentrations of Colloidal Bismuth Subcitrate (CBS)

| Parameter | Bacterial Strain | Concentration | Reference |

| MIC | P. gingivalis | 18.75 µg/mL | [11][12] |

| MBC | P. gingivalis | 37.5 µg/mL | [11][12] |

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-biofilm properties of Bismuth Subcitrate Potassium are provided below.

Protocol 1: Quantification of Biofilm Formation using Crystal Violet Assay

This protocol allows for the quantification of biofilm biomass.

Materials:

-

96-well sterile microtiter plates

-

Bacterial culture

-